Cas no 7060-82-4 (Phenothiazin-5-ium,3,7-bis(dimethylamino)-)

Phenothiazin-5-ium,3,7-bis(dimethylamino)- structure
7060-82-4 structure
Product Name:Phenothiazin-5-ium,3,7-bis(dimethylamino)-
CAS-nummer:7060-82-4
MF:C16H18N3S
MW:284.399221897125
CID:580464
PubChem ID:4139
Update Time:2025-04-19

Phenothiazin-5-ium,3,7-bis(dimethylamino)- Chemische en fysische eigenschappen

Naam en identificatie

    • Phenothiazin-5-ium,3,7-bis(dimethylamino)-
    • Methyleneblue cation
    • SCHEMBL109755
    • Methylthionine HCl
    • DNDI1417128
    • Methylthionine chloride
    • ZMZ79891ZH
    • DTXCID1027009
    • NCGC00159445-02
    • N-[7-(dimethylamino)-3H-phenothiazin-3-ylidene]-N-methylmethanaminium
    • Methylene Blue cation
    • Methylthioninium
    • AI3-52463
    • NSC215213
    • UNII-ZMZ79891ZH
    • 1001913-24-1
    • [7-(dimethylamino)phenothiazin-3-ylidene]-dimethyl-ammonium
    • CHEMBL191083
    • RBTBFTRPCNLSDE-UHFFFAOYSA-N
    • BDBM50434369
    • NCGC00167496-02
    • AKOS001482930
    • DTXSID3047009
    • CHEBI:43830
    • SBI-0206846.P001
    • NSC3089
    • methylene-blue
    • 7060-82-4
    • [7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium
    • BDBM50241461
    • NCGC00167496-01
    • METHYLENE BLUE CHLORIDE HYDRATE
    • AB00443236_03
    • 3,7-bis(dimethylamino)phenothiazin-5-ium
    • Phenothiazin-5-ium, 3,7-bis(dimethylamino)-
    • 3,7-bis(dimethylamino)-phenothiazin-5-ium
    • NS00005759
    • CHEMBL405110
    • BRD-K16406336-311-01-2
    • NCGC00167496-03
    • cid_6099
    • METHYLTHIONINIUM [WHO-DD]
    • Q27097395
    • 7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium
    • DB08167
    • Inchi: 1S/C16H18N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10H,1-4H3/q+1
    • InChI-sleutel: RBTBFTRPCNLSDE-UHFFFAOYSA-N
    • LACHT: S1C2C=C(C=CC=2N=C2C=C/C(/C=C12)=[N+](/C)\C)N(C)C

Berekende eigenschappen

  • Exacte massa: 284.12234
  • Monoisotopische massa: 284.12214376g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 1
  • Complexiteit: 483
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.2
  • Topologisch pooloppervlak: 43.9Ų

Experimentele eigenschappen

  • PSA: 19.37
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.